molecular formula C14H10FN3O B5159836 3-(2-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

3-(2-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No. B5159836
M. Wt: 255.25 g/mol
InChI Key: OBLNEDDQJWJJSV-UHFFFAOYSA-N
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Description

The compound "3-(2-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one" is part of the benzotriazinone family, known for various biological activities and chemical properties. Research in this area focuses on understanding the synthesis, structure, and reactivity of such compounds to explore their potential applications.

Synthesis Analysis

The synthesis of benzotriazin-4(3H)-one derivatives generally involves cyclization reactions and subsequent functionalization. For example, a novel one-step approach to synthesize 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones from 1,2,3-benzotriazin-4(3H)-one has been explored, showcasing the versatility of benzotriazin-4(3H)-one as a precursor for various heterocyclic compounds (Gupta et al., 2003).

Molecular Structure Analysis

The molecular structure of benzotriazinone derivatives is characterized by their aromatic systems and potential for intramolecular hydrogen bonding, which can influence their chemical behavior and interaction with biological targets. X-ray crystallography and computational methods are often used to elucidate these structures (Özbey et al., 2004).

Chemical Reactions and Properties

Benzotriazinone derivatives undergo various chemical reactions, including cyclocondensations, N-alkylations, and interactions with nucleophiles, showcasing their reactivity and potential for generating diverse molecules. The presence of fluorine can influence the electronic properties and reactivity of these compounds (Balakrishnan et al., 2018).

Physical Properties Analysis

The physical properties of benzotriazinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and synthesis. These properties can be tailored by modifying the substituents on the benzotriazinone core (Prakash et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, of benzotriazinone derivatives are influenced by their molecular structure. The introduction of fluorine atoms can significantly alter these properties, affecting their potential use in various applications (Mirallai et al., 2019).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-12-7-3-1-5-10(12)9-18-14(19)11-6-2-4-8-13(11)16-17-18/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLNEDDQJWJJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

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